4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole
Description
Historical Context of Pyrazole Derivatives in Heterocyclic Chemistry
The foundation of pyrazole chemistry traces back to the pioneering work of German chemist Ludwig Knorr in 1883, who first synthesized substituted pyrazoles through the reaction of β-diketones with hydrazine derivatives. Knorr's groundbreaking discovery emerged during his attempts to synthesize quinoline derivatives with antipyretic activity, when he accidentally obtained antipyrine, also known as 2,3-dimethyl-1-phenyl-3-pyrazolin-5-one, which exhibited analgesic, antipyretic, and antirheumatic properties. This serendipitous discovery stimulated widespread interest in pyrazole chemistry and established the foundation for what would become one of the most studied groups of compounds among the azole family.
The historical significance of pyrazole derivatives was further solidified when antipyrine became the first synthetic drug and the most widely used pharmaceutical agent until it was replaced by aspirin in the early twentieth century. Knorr's original synthesis method, involving the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives, remains a fundamental approach for obtaining polysubstituted pyrazoles and continues to be referenced as the Knorr-type reaction. The methodology developed by Knorr demonstrated that the reaction of β-diketone with hydrazine derivatives could yield two regioisomers, establishing early understanding of the structural complexity inherent in pyrazole synthesis.
The development of pyrazole chemistry accelerated throughout the twentieth century, with researchers recognizing the potential of these heterocyclic compounds in medicinal applications. The discovery of the first natural pyrazole derivative occurred significantly later than the synthetic achievements, when Japanese researchers Kosuge and Okeda isolated 1-pyrazolyl-alanine from watermelon seeds in 1959, demonstrating that pyrazoles could indeed be obtained naturally. This finding challenged the previous assumption that pyrazoles were exclusively synthetic compounds and opened new avenues for research into naturally occurring pyrazole derivatives.
Classical synthesis methods for pyrazole derivatives have evolved to include multiple approaches beyond the original Knorr synthesis. These methods encompass the reaction of α,β-unsaturated aldehydes and ketones with hydrazines, 1,3-dipolar cycloaddition of diazo compounds with alkynes, and various modern catalytic approaches. The versatility of these synthetic routes has enabled the preparation of an extensive library of pyrazole derivatives with diverse substitution patterns, contributing to the rich pharmacological profile associated with this heterocyclic scaffold.
The structural diversity achievable through pyrazole derivatives has made them attractive targets for pharmaceutical development, leading to the incorporation of pyrazole moieties in numerous therapeutic agents. Notable examples include celecoxib, a potent anti-inflammatory agent, the antipsychotic compound CDPPB, the anti-obesity drug rimonabant, and various other pharmacologically active compounds. This diversity in therapeutic applications has reinforced the importance of pyrazole chemistry in modern drug discovery efforts.
| Historical Milestone | Year | Researcher(s) | Significance |
|---|---|---|---|
| First pyrazole synthesis | 1883 | Ludwig Knorr | Discovery of antipyrine through β-diketone-hydrazine reaction |
| Classical pyrazole synthesis | 1898 | Hans von Pechmann | Synthesis from acetylene and diazomethane |
| First natural pyrazole | 1959 | Kosuge and Okeda | Isolation of 1-pyrazolyl-alanine from watermelon seeds |
| Commercial drug development | Early 1900s | Various | Antipyrine as first synthetic drug |
Structural Significance of Substituents in this compound
The structural architecture of this compound represents a sophisticated example of heterocyclic design, incorporating strategic substituent placement that significantly influences the compound's physicochemical properties and conformational behavior. The core pyrazole ring system consists of a five-membered aromatic heterocycle with three carbon atoms and two adjacent nitrogen atoms in the 1,2-positions, providing a fundamental scaffold characterized by unique electronic and geometric properties.
The methyl substituent at the 4-position of the pyrazole ring plays a crucial role in determining the compound's tautomeric preferences and electronic distribution. Research has demonstrated that methyl groups attached to pyrazole rings can influence tautomeric equilibria, with alkyl substituents such as methyl typically favoring specific tautomeric forms depending on their position. Studies using nuclear magnetic resonance spectroscopy have shown that the chemical shifts at positions 3 and 5 of pyrazole rings vary according to the tautomer present in solution, and the introduction of methyl groups can stabilize particular tautomeric configurations.
The pyrrolidin-2-ylmethyl substituent at the 1-position introduces significant structural complexity through the incorporation of a five-membered saturated nitrogen heterocycle connected via a methylene linker. The pyrrolidine ring is characterized by its sp³-hybridization, which contributes to increased three-dimensional coverage and enhanced pharmacophore space exploration compared to planar aromatic systems. The pyrrolidine moiety exhibits a phenomenon known as pseudorotation, an intrinsic property of saturated five-membered rings that allows the system to adopt energetically advantageous conformations.
The chiral center present in the pyrrolidin-2-yl portion of the substituent introduces stereochemical considerations that can significantly influence the compound's biological interactions. The presence of chiral centers in pyrrolidine-containing compounds has been shown to affect binding selectivity and potency when interacting with enantioselective proteins. The spatial orientation of substituents around the chiral center can lead to different biological profiles for stereoisomeric forms of the compound.
The methylene linker connecting the pyrazole ring to the pyrrolidine moiety provides conformational flexibility while maintaining sufficient distance to minimize steric interactions between the two heterocyclic systems. This structural feature allows for optimal positioning of both ring systems to interact with potential biological targets while preserving the individual electronic characteristics of each heterocycle.
Computational analysis of the compound reveals specific molecular descriptors that characterize its structural properties. The compound has been assigned the SMILES notation CC1=CN(N=C1)CC2CCCN2, which systematically describes its connectivity pattern. The InChI key HXOWPAAOYNLRFH-UHFFFAOYSA-N provides a unique molecular identifier that facilitates database searches and structural comparisons.
The electronic properties of this compound are influenced by the combined effects of both heterocyclic systems. The pyrazole ring contributes aromatic character and the ability to participate in π-π stacking interactions, while the pyrrolidine ring provides basicity through its secondary amine nitrogen. The presence of multiple nitrogen atoms throughout the structure creates opportunities for hydrogen bonding interactions and metal coordination, expanding the compound's potential applications in coordination chemistry and medicinal chemistry.
| Structural Component | Position | Chemical Properties | Structural Impact |
|---|---|---|---|
| Methyl group | 4-position | Electron-donating, steric | Influences tautomerism, stability |
| Pyrrolidin-2-ylmethyl | 1-position | Chiral, flexible linker | 3D structure, chirality |
| Pyrazole core | Central scaffold | Aromatic, basic | Electronic distribution |
| Methylene linker | Bridge | Conformational flexibility | Ring system separation |
| Molecular Property | Value | Significance |
|---|---|---|
| Molecular Formula | C₉H₁₅N₃ | Defines elemental composition |
| Molecular Weight | 165.24 g/mol | Influences pharmacokinetic properties |
| Nitrogen Content | 3 atoms | Multiple interaction sites |
| Chiral Centers | 1 (pyrrolidine) | Stereochemical considerations |
The structural significance of the substituents in this compound extends beyond individual molecular properties to encompass the synergistic effects of the combined heterocyclic systems. The integration of both aromatic and aliphatic nitrogen heterocycles provides a unique platform for exploring structure-activity relationships and developing compounds with tailored physicochemical profiles. The strategic placement of substituents demonstrates the evolution of heterocyclic chemistry toward increasingly sophisticated molecular architectures that maximize the potential for specific biological interactions while maintaining favorable drug-like properties.
Properties
IUPAC Name |
4-methyl-1-(pyrrolidin-2-ylmethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-8-5-11-12(6-8)7-9-3-2-4-10-9/h5-6,9-10H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXOWPAAOYNLRFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Pyrazole with N-Cbz-Prolinol Mesylate Followed by Deprotection
A well-documented and convenient two-step synthetic method involves the alkylation of pyrazole with N-Cbz-prolinol mesylate or its analogues, followed by deprotection to yield the target compound.
Step 1: Alkylation
Pyrazole is reacted with N-Cbz-prolinol mesylate under basic conditions (e.g., sodium hydride in DMF) to form the N-alkylated intermediate. This reaction typically proceeds with moderate to good yields (16–65%) depending on reaction conditions and scale.Step 2: Deprotection
The carbobenzyloxy (Cbz) protecting group is removed under hydrogenolysis conditions (e.g., catalytic hydrogenation) to afford the free pyrrolidin-2-ylmethyl-substituted pyrazole.Yields and Scale
This method has been successfully applied to multigram scale synthesis, demonstrating its practicality for preparative purposes. The isolated product is often a yellowish liquid with characteristic NMR and mass spectral data confirming the structure.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alkylation | Pyrazole + N-Cbz-prolinol mesylate, NaH, DMF | 16–65 | Base-mediated alkylation in DMF solvent |
| Deprotection | Catalytic hydrogenation (H2, Pd/C) | Quantitative | Removal of Cbz protecting group |
This methodology is described in detail in the work by Kudelko et al., where 4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole was obtained in 65% yield as a yellowish liquid with full spectroscopic characterization.
Catalyst-Free One-Pot Post-Ugi Cascade Synthesis
A more recent development involves a catalyst-free, one-pot post-Ugi cascade reaction to synthesize complex and densely substituted pyrazole derivatives.
Methodology
The Ugi multicomponent reaction (MCR) is followed by an intramolecular N^2-arylation of pyrazoles with allenes, proceeding under mild conditions without the need for metal catalysts.-
- Simple operation and environmentally friendly.
- Good overall yields and commercially available starting materials.
- Gram-scale synthesis achievable within one day.
Applicability
Though primarily demonstrated for fused pyrazole-pyrazine scaffolds, this method provides a rapid access route to diverse pyrazole analogues and could be adapted for this compound derivatives.
| Feature | Description |
|---|---|
| Reaction Type | Post-Ugi cascade, catalyst-free |
| Conditions | Mild, one-pot, no metal catalyst |
| Scale | Gram scale synthesis within one day |
| Yield | Good overall yields |
This innovative approach offers a cost-effective and green alternative for pyrazole synthesis.
Summary Table of Preparation Methods
| Method | Key Steps | Yield Range | Scale | Notes |
|---|---|---|---|---|
| Alkylation with N-Cbz-Prolinol Mesylate + Deprotection | Alkylation under basic conditions; hydrogenolysis | 16–65% | Multigram | Well-characterized, practical |
| Tandem Catalytic Cross-Coupling/Electrocyclization | Pd-catalyzed cross-coupling; thermal cyclization | Up to 81% | 50 mmol scale | Versatile, scalable |
| Catalyst-Free One-Pot Post-Ugi Cascade | Ugi MCR followed by intramolecular arylation | Good | Gram scale | Environmentally friendly, rapid |
Detailed Research Findings and Notes
The alkylation/deprotection method is the most direct and commonly used for synthesizing this compound, offering good yields and scalability for library synthesis and lead-oriented compound development.
Tandem catalytic methods provide access to more complex pyrazole frameworks and are advantageous for synthesizing fused bicyclic systems, though may require more specialized reagents and conditions.
Catalyst-free post-Ugi cascade synthesis represents a cutting-edge methodology that simplifies pyrazole synthesis and reduces environmental impact, with potential for rapid analog generation.
Analytical characterization of the target compound typically involves ^1H and ^13C NMR spectroscopy, mass spectrometry (APCI or EI), and elemental analysis to confirm purity and structure.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidin-2-ylmethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can result in a variety of substituted pyrazoles.
Scientific Research Applications
Medicinal Chemistry
4-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is being investigated for its potential therapeutic effects, particularly in the following areas:
- Anti-Cancer Activity : Studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. For instance, research published in Bioorganic & Medicinal Chemistry Letters demonstrated its ability to inhibit the growth of these cells, suggesting its potential as an anti-cancer agent .
- Anti-Inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, which may be relevant in treating conditions such as arthritis and other inflammatory diseases. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, contributing to their anti-inflammatory effects .
- Neurological Applications : Preliminary studies indicate that derivatives of this compound may have neuroprotective effects and could potentially be developed into treatments for neurodegenerative diseases .
The compound's biological activities extend beyond anti-cancer and anti-inflammatory effects. It has been reported to possess:
- Antimicrobial Properties : Research indicates that pyrazole derivatives can exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
- Enzyme Inhibition : The compound has been studied as an enzyme inhibitor, particularly against phosphodiesterase enzymes, which play a crucial role in various biochemical pathways. This inhibition can lead to increased levels of cyclic nucleotides, potentially enhancing cognitive function .
Material Science
In addition to its biological applications, this compound is also utilized in the development of new materials. Its unique chemical structure allows it to serve as a building block for synthesizing novel polymers and materials with specific properties tailored for industrial applications.
Case Studies
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of 4-methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Key Structural and Analytical Data:
- Molecular Formula : C₁₀H₁₇N₃ (derived from , C₈H₁₃N₃O likely contains a typographical error).
- 13C NMR (CDCl₃) : δ 139.5 (pyrazole C-4), 129.7 (pyrazole C-3/C-5), 58.6 and 57.1 (pyrrolidine carbons), 46.4 (N-CH₂-pyrrolidine), 29.0 (CH₃), 25.2 (pyrrolidine CH₂) .
- Elemental Analysis : Calculated C 63.55%, H 8.67%, N 27.79%; Found C 63.94%, H 8.30%, N 27.96% .
- Mass Spectrometry (APCI) : m/z 152 (MH⁺) .
The pyrrolidinylmethyl group enhances solubility and bioavailability due to the cyclic amine’s hydrogen-bonding capacity, while the methyl group contributes steric bulk and electronic effects.
Comparison with Structurally Similar Compounds
4-(Furan-2-yl)-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole (CAS: 2098046-73-0)
- Structure : Replaces the 4-methyl group with a furan-2-yl substituent .
- Molecular Weight: 217.27 g/mol vs. ~163 g/mol for the target compound, increasing lipophilicity . Applications: Furan-containing pyrazoles are often explored in medicinal chemistry for antimicrobial or anti-inflammatory activities.
5-(4-Ethyl-4-methylpyrrolidin-3-yl)-1-methyl-1H-pyrazole (CAS: 1477718-07-2)
1-Methyl-3-phenyl-1H-pyrazole (CAS: 3463-26-1)
- Structure : Simpler derivative with a phenyl group at the 3-position and methyl at the 1-position .
- Key Differences :
- Phenyl groups are bulkier and more electron-withdrawing than pyrrolidinylmethyl, reducing solubility but enhancing aromatic stacking interactions.
- Lacks the hydrogen-bonding capability of the pyrrolidine ring, limiting use in polar environments.
3-(4-Fluorophenyl)-1H-pyrazole and Tautomer
- Structure : Tautomeric pair with a fluorophenyl group; lacks the pyrrolidinylmethyl substituent .
- Key Differences :
- Tautomerism (3- vs. 5-substitution) introduces dynamic structural variability, unlike the fixed substitution in the target compound.
- Fluorine’s electronegativity enhances metabolic stability but reduces basicity compared to pyrrolidine.
Antioxidant Activity
- Pyrazole derivatives with electron-donating groups (e.g., pyrrolidinylmethyl) often exhibit enhanced radical-scavenging activity. For example, N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)thiazol-2-amine has an IC₅₀ of 14.76 μM . The target compound’s pyrrolidine moiety may similarly improve antioxidant efficacy compared to non-cyclic analogs.
Antiarrhythmic and Sedative Activity
Structural Influence on Bioavailability
- Pyrrolidine-containing compounds (e.g., 7-(piperidin-4-yl) derivatives in ) often exhibit improved solubility and blood-brain barrier permeability compared to non-cyclic analogs .
Biological Activity
4-Methyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies.
Overview of Biological Activities
The compound has been studied for various biological activities, including:
- Antimicrobial Properties : Exhibits activity against a range of bacterial and fungal pathogens.
- Anti-inflammatory Effects : Demonstrates the ability to inhibit inflammatory pathways.
- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation.
The biological effects of this compound are attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate cellular processes by binding to these targets, leading to therapeutic effects. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses .
Antimicrobial Activity
Research indicates that this compound has significant antimicrobial properties. A study conducted on various bacterial strains demonstrated that the compound effectively inhibited the growth of E. coli, Bacillus subtilis, and Aspergillus niger at concentrations as low as 40 µg/mL .
| Pathogen | Inhibition Concentration (µg/mL) |
|---|---|
| E. coli | 40 |
| Bacillus subtilis | 40 |
| Aspergillus niger | 40 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was evaluated through in vitro assays measuring tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production. Compounds derived from the pyrazole framework demonstrated up to 93% inhibition of IL-6 at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Activity
In anticancer studies, derivatives of this compound were tested against various cancer cell lines, including lung and cervical carcinoma. The IC50 values ranged from 9.8 to 41.6 µM, indicating promising anticancer activity .
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| Lung Carcinoma | 9.8 - 41.6 |
| Cervical Carcinoma | 9.8 - 41.6 |
Study on Anticancer Agents
A series of novel pyran-linked phthalazinone-pyrazole hybrids were synthesized, which included the target compound as a precursor. These compounds were evaluated for their anticancer activity against solid tumor cell lines, showing significant efficacy in inhibiting cell proliferation .
Synthesis and Evaluation
Another study focused on synthesizing pyrazole derivatives with varying substituents to assess their biological activities. The results indicated that modifications to the pyrazole nucleus could enhance both antimicrobial and anticancer properties, demonstrating the versatility of this chemical scaffold in drug design .
Q & A
Q. Table 1: Synthetic Methods for Pyrazole Derivatives
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | Ethanol/AcOH, reflux, 7 hr | 45% | |
| Alkylation | DMF, NaH, 0–5°C, 12 hr | 60–70% | |
| Cross-coupling | Pd(PPh₃)₄, THF, 80°C, 24 hr | 50–60% |
Basic Question: How can structural tautomerism in pyrazole derivatives complicate characterization, and what techniques resolve this?
Methodological Answer:
Pyrazoles exhibit tautomerism (e.g., 1H vs. 2H forms), which affects reactivity and spectroscopic data. For example, 3-(4-fluorophenyl)-1H-pyrazole and its 5-substituted tautomer co-crystallize, requiring advanced techniques for differentiation:
- X-ray Crystallography : Resolves tautomeric forms via bond-length analysis (e.g., C–N bond distances ~1.34 Å for pyrazole rings) .
- NMR Spectroscopy : ¹H NMR chemical shifts for N–H protons (δ 10–12 ppm) and NOESY correlations identify substituent positions .
Advanced Question: How do steric and electronic effects of the pyrrolidinylmethyl group influence the compound’s stability under varying pH and temperature?
Methodological Answer:
The pyrrolidinylmethyl substituent introduces steric hindrance and basicity, impacting stability:
- pH Stability : Protonation of the pyrrolidine nitrogen (pKa ~9–10) may destabilize the compound in acidic conditions (pH <4), leading to ring-opening or degradation. Storage in neutral buffers (pH 7.4) is recommended .
- Thermal Stability : Thermogravimetric analysis (TGA) of similar compounds shows decomposition above 200°C. Differential scanning calorimetry (DSC) can identify melting points and phase transitions .
Advanced Question: What analytical strategies address contradictions in purity assessments between HPLC, NMR, and elemental analysis?
Methodological Answer:
Discrepancies arise from residual solvents, tautomers, or non-UV-active impurities:
- HPLC-DAD/ELSD : Use dual detection (UV + evaporative light scattering) to quantify non-chromophoric impurities .
- ¹³C NMR Quantitative Analysis : Integrates all carbon signals to detect low-level impurities (<1%) .
- Combined Data : Cross-validate with elemental analysis (C, H, N ±0.4%) and mass spectrometry (HRMS) for molecular ion confirmation .
Advanced Question: How can structure-activity relationship (SAR) studies guide the design of this compound analogs for CNS targets?
Methodological Answer:
Key modifications for CNS penetration and receptor binding:
- Lipophilicity : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance blood-brain barrier permeability (logP ~2–4) .
- Receptor Docking : Molecular modeling (e.g., AutoDock Vina) identifies interactions with CRF-1 receptors; pyrazole-pyrrolidine scaffolds show affinity via hydrogen bonding to Asp-187 and Tyr-356 .
- In Vivo Testing : Assess pharmacokinetics (oral bioavailability >30%) and behavioral assays (e.g., forced swim test for antidepressant activity) .
Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles due to potential irritancy (similar to pyrrolidine derivatives) .
- Spill Management : Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste .
- First Aid : Flush eyes with water for 15 minutes; seek medical attention if inhaled (symptoms: dizziness, respiratory irritation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
